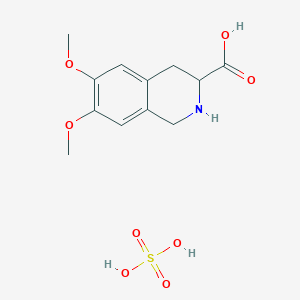
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. This compound, often studied in conjunction with sulfuric acid, is known for its diverse biological activities and potential therapeutic applications. It is a derivative of tetrahydroisoquinoline, a structure commonly found in natural alkaloids with broad-spectrum biological activity .
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antiproliferative effects against hepatocellular carcinoma . Additionally, it has been evaluated for its role as an inhibitor of influenza virus polymerase acidic endonuclease domain . Its diverse biological activities make it a valuable compound for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antiproliferative effects by modulating metabolic pathways in hepatocellular carcinoma . The compound’s ability to inhibit specific enzymes and interfere with cellular processes underlies its therapeutic potential .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of methoxy groups in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid contributes to its distinct chemical properties and therapeutic potential .
Propriétés
Numéro CAS |
88980-04-5 |
|---|---|
Formule moléculaire |
C12H17NO8S |
Poids moléculaire |
335.33 g/mol |
Nom IUPAC |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C12H15NO4.H2O4S/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;1-5(2,3)4/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);(H2,1,2,3,4) |
Clé InChI |
SKFIUZYGGSXCON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


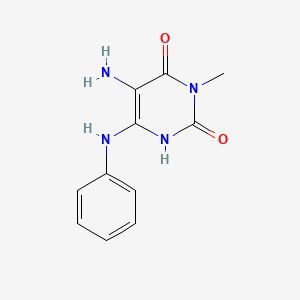
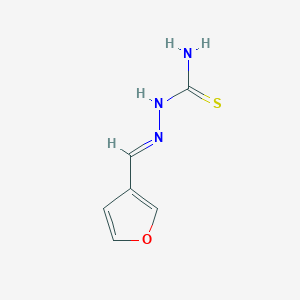
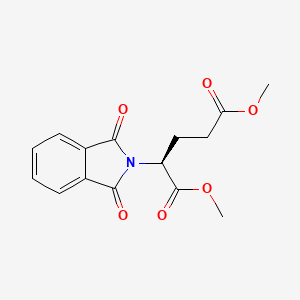
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)


![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
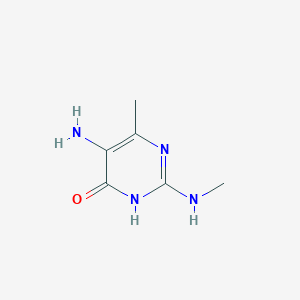
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
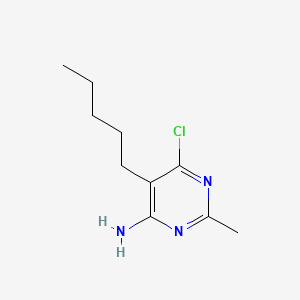
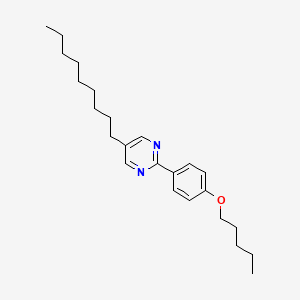
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
